molecular formula C22H18ClFN2O3S B2451227 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chloro-6-fluorobenzamide CAS No. 1005301-41-6

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chloro-6-fluorobenzamide

Cat. No.: B2451227
CAS No.: 1005301-41-6
M. Wt: 444.91
InChI Key: OXUJYOLGHCXEGJ-UHFFFAOYSA-N
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Description

“2-chloro-6-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a chemical compound with the molecular formula C22H18ClFN2O3S. It has an average mass of 444.906 Da and a monoisotopic mass of 444.071075 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzamide core with various substituents. The compound includes a phenylsulfonyl group attached to a tetrahydroquinoline ring, which is further substituted with a chlorine and a fluorine atom .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study on the synthesis of related compounds, specifically focusing on crystal structure and preliminary biological activities, identified a novel class of compounds with potential herbicidal activity. These compounds, including derivatives of benzamide, were synthesized and their crystal structures determined, showing unique properties that could be leveraged in further scientific applications (Wei Li et al., 2008).

Biological and Pharmacological Screening

  • Another research effort involved the synthesis of fluoro substituted benzothiazoles and their evaluation for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This illustrates the broad spectrum of biological activities that can be explored with fluoro-substituted compounds (Snehal Patel et al., 2009).

Imaging Applications

  • Fluorine-18 labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). This application highlights the importance of such compounds in diagnostic imaging and potentially guiding cancer treatment strategies (Z. Tu et al., 2007).

Antimicrobial and Cytotoxic Activities

  • The antimicrobial and cytotoxic activities of novel sulfonamide derivatives were investigated, demonstrating that these compounds, including those related to the queried chemical, show potential in developing new antimicrobial agents and cancer therapies (M. Ghorab et al., 2015).

Chemical Synthesis and Modification Techniques

  • Research on enhancing the efficiency of chemical synthesis techniques, such as Pummerer-type cyclization, has been conducted. These studies aim to improve the synthesis of complex chemical structures, including tetrahydroisoquinolines, which are related to the compound (T. Saitoh et al., 2001).

Mechanism of Action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chloro-6-fluorobenzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phophate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents .

Mode of Action

The compound interacts with its targets, MurD and GlmU, inhibiting their function . This disruption in the enzymes’ activity leads to a halt in the synthesis of the bacterial cell wall, which is essential for the bacteria’s survival .

Biochemical Pathways

The affected biochemical pathway is the bacterial cell wall synthesis pathway. The inhibition of MurD and GlmU enzymes disrupts this pathway, preventing the formation of the bacterial cell wall . The downstream effects include the inability of the bacteria to maintain their structural integrity, leading to their eventual death .

Pharmacokinetics

Similar compounds have been found to be very stable and slightly more soluble than their analogs in most organic solvents compatible with microbiological assays , which could suggest good bioavailability.

Result of Action

The result of the compound’s action is the death of the bacteria. By inhibiting the function of MurD and GlmU enzymes, the compound prevents the synthesis of the bacterial cell wall . This leads to the bacteria being unable to maintain their structural integrity, resulting in their death .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c23-18-9-4-10-19(24)21(18)22(27)25-16-12-11-15-6-5-13-26(20(15)14-16)30(28,29)17-7-2-1-3-8-17/h1-4,7-12,14H,5-6,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUJYOLGHCXEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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